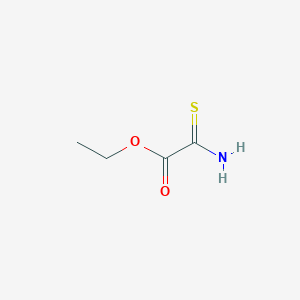

Ethyl thiooxamate

Description

The exact mass of the compound Ethyl 2-amino-2-thioxoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-sulfanylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-2-7-4(6)3(5)8/h2H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBMCMOZIGSBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369893 | |

| Record name | Ethyl amino(sulfanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16982-21-1 | |

| Record name | Ethyl thiooxamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16982-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174676 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16982-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl amino(sulfanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-amino-2-thioxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Thiooxamate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Ethyl thiooxamate, a versatile bifunctional molecule, serves as a crucial building block in modern organic and medicinal chemistry. Its unique structure, incorporating both a thioamide and an ester functional group, imparts a rich reactivity profile that is leveraged in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and structured data presentation.

Chemical and Physical Properties

This compound is typically a yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₂S | [2][3][4] |

| Molecular Weight | 133.17 g/mol | [2][4] |

| Appearance | Yellow Crystalline Powder/Solid | [1][3][5][6] |

| Melting Point | 62-66 °C | [5][6][7][8] |

| Boiling Point | 199.2 ± 23.0 °C (Predicted) | [4][6] |

| Solubility | Soluble in chloroform (B151607) and other polar solvents like methanol. | [3][8] |

| Storage Temperature | Freezer (-20°C) or Refrigerated (0-10°C) | [3][9] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| IR (Infrared) | 3200–3400 | N-H stretching (primary amine) | [10] |

| ~1700 | C=O stretching (ester) | [10] | |

| ~1250 | C=S stretching (thioamide) | [10] | |

| ¹H NMR (Proton NMR) | 1.37 (triplet) | -CH₃ (ethyl group) | [5][10] |

| 4.34 (quartet) | -CH₂- (ethyl group) | [5][10] | |

| 7.49-8.43 (broad multiplet) | -NH₂ (amine) | [5][10] | |

| ¹³C NMR (Carbon-13 NMR) | ~14.1 | -CH₃ (ethyl group) | [10] |

| ~61.8 | -CH₂- (ethyl group) | [10] | |

| ~170.5 | C=O (ester) | [10] | |

| ~196.2 | C=S (thioamide) | [10] | |

| Mass Spectrometry (MS) | m/z 134 (M + H)⁺ | Molecular Ion Peak | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions.

This method involves the reaction of ethyl cyanoformate with hydrogen sulfide (B99878) in the presence of a base.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 ml) in ether (200 ml) in a suitable reaction vessel.[5]

-

Cool the solution to 0°C in an ice bath.[5]

-

Bubble hydrogen sulfide (H₂S) gas through the solution for 2 hours.[5]

-

After the addition of H₂S, allow the reaction mixture to stir at room temperature overnight.[5]

-

Purge the reaction system with nitrogen gas.[5]

-

Add 1N hydrochloric acid (HCl) solution (200 ml) and continue stirring for 30 minutes.[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.[5]

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[5]

-

Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield this compound as a yellow solid.[5] A reported yield for this method is 95%.[5]

Lawesson's reagent is a common thionating agent used to convert carbonyl groups to thiocarbonyls.

Experimental Protocol:

-

React ethyl 2-amino-2-oxoacetate with Lawesson's reagent in tetrahydrofuran (B95107) (THF).[10]

-

Heat the reaction mixture under reflux for 4 hours.[10]

-

After cooling, the product can be isolated through work-up procedures which may include concentration, dilution, filtration, and washing.[10] This method has been reported to yield this compound as a yellow solid with a 56% yield.[10]

-

Alternatively, reacting ethyl oxalate (B1200264) with Lawesson's reagent in THF under reflux has been reported to yield this compound in 70% yield.[10]

Chemical Reactivity and Applications

The bifunctional nature of this compound, possessing both nucleophilic (amino group) and electrophilic (carbonyl and thiocarbonyl carbons) centers, makes it a valuable synthon in organic synthesis.[10]

Caption: Key application areas of this compound.

Its primary applications are in:

-

Heterocyclic Chemistry: this compound is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and bithiazoles.[1][10][11] These ring systems are prevalent in many pharmaceuticals and agrochemicals.[11]

-

Medicinal Chemistry: Derivatives of this compound have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[8] It serves as a starting material for the development of new therapeutic agents.[8][11]

-

Materials Science: this compound has been explored as an additive in the fabrication of perovskite light-emitting diodes (PeLEDs), where it can improve the quality and performance of the perovskite films.[12][13]

Safety Information

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H7NO2S | CID 2733398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 16982-21-1 | this compound - Synblock [synblock.com]

- 5. This compound | 16982-21-1 [chemicalbook.com]

- 6. This compound, CasNo.16982-21-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Buy this compound (EVT-329281) | 16982-21-1 [evitachem.com]

- 9. This compound | 16982-21-1 | TCI AMERICA [tcichemicals.com]

- 10. This compound | 16982-21-1 | Benchchem [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. ht.bloomtechz.com [ht.bloomtechz.com]

An In-depth Technical Guide to Ethyl Thiooxamate (CAS: 16982-21-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiooxamate (CAS: 16982-21-1), systematically named ethyl 2-amino-2-sulfanylideneacetate, is a versatile bifunctional molecule containing both a thioamide and an ester functional group.[1][2] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of various nitrogen- and sulfur-containing heterocyclic compounds.[2] Its derivatives have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents, as well as enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid with a melting point in the range of 62-66 °C.[1][3] It is soluble in polar organic solvents such as methanol (B129727) and chloroform (B151607).[1][3] The presence of both a hydrogen bond donor (the amino group) and acceptors (the carbonyl and thiocarbonyl groups) influences its solid-state structure and solubility.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16982-21-1 | [1][2][4] |

| Molecular Formula | C₄H₇NO₂S | [1][5][6] |

| Molecular Weight | 133.17 g/mol | [2][6] |

| IUPAC Name | ethyl 2-amino-2-sulfanylideneacetate | [1][6] |

| Appearance | Yellow crystalline powder/needles | [1][3] |

| Melting Point | 62-66 °C | [1][3] |

| Solubility | Soluble in methanol and chloroform (25 mg/mL) | [1][3] |

| Purity | Typically >98% (by GC) | [1] |

| Storage | Sensitive to light and air; store under inert conditions at 0-10 °C | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.37 (t, 3H, -CH₃), 4.34 (q, 2H, -CH₂-), 7.49-8.43 (br m, 2H, -NH₂) | [1][4] |

| ¹³C NMR | δ 14.1 (-CH₃), 61.8 (-CH₂-), 170.5 (C=O), 196.2 (C=S) | [1][2] |

| Infrared (IR, KBr) | ~3200–3400 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (C-N vibration), ~1250 cm⁻¹ (C=S stretch) | [1][2] |

| Mass Spectrometry (ESI) | m/z 134 [M+H]⁺ | [1][4] |

Synthesis and Reactivity

This compound can be synthesized through several methods, with the reaction of ethyl cyanoformate with hydrogen sulfide (B99878) being a common and high-yielding approach.[4][5]

Experimental Protocol: Synthesis of this compound from Ethyl Cyanoformate

Materials:

-

Ethyl cyanoformate ([(cyanocarbonyl)oxy]ethane)

-

Diethyl ether

-

Hydrogen sulfide (H₂S) gas

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 mL) in diethyl ether (200 mL) in a flask equipped with a gas inlet and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble H₂S gas through the solution for 2 hours.

-

After the introduction of H₂S, allow the reaction mixture to stir at room temperature overnight.

-

Purge the reaction system with nitrogen gas.

-

Add 1N HCl solution (200 mL) and continue stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous MgSO₄.

-

Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield this compound as a yellow solid (yield: ~95%).[4][5]

Purity Analysis: The product can be characterized by ¹H NMR and LC-MS to confirm its identity and purity.[4]

Reactivity

The reactivity of this compound is dictated by its two functional groups. The thioamide group can act as a nucleophile through both the nitrogen and sulfur atoms, while the ester group provides an electrophilic carbonyl carbon.[2] This dual reactivity makes it a key precursor for a variety of heterocyclic systems. A notable reaction is the Hantzsch-type condensation with α-bromoketones to form thiazole-2-carboxylic acid ethyl esters.[1]

Biological and Medicinal Chemistry Applications

While extensive biological data for this compound itself is not widely published, its primary importance in drug discovery lies in its role as a versatile scaffold for the synthesis of bioactive molecules.

Antimicrobial and Anticancer Potential of Derivatives

Derivatives of this compound have demonstrated promising in vitro activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1] Furthermore, certain derivatives have been investigated for their potential as anticancer agents, with molecular docking studies suggesting interactions with protein targets involved in cancer progression.[1]

Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes.[2] For instance, some have shown significant inhibitory activity against α-glucosidase and β-glucosidase, suggesting potential applications in the development of therapeutics for diabetes.[1] The core thiooxamate structure serves as a valuable starting point for designing specific enzyme inhibitors.[2]

Experimental Protocols for Application

Protocol: Synthesis of Thiazole-2-carboxylic Acid Ethyl Esters

This protocol describes a general procedure for the synthesis of thiazole (B1198619) derivatives from this compound and an α-bromoketone.

Materials:

-

This compound

-

An α-bromoketone (e.g., 2-bromoacetophenone)

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve this compound (1 equivalent) and the α-bromoketone (1 equivalent) in ethanol.

-

Reflux the reaction mixture for a specified time (typically monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the desired thiazole-2-carboxylic acid ethyl ester.

Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol provides a general method to screen for α-glucosidase inhibition.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Test compound (e.g., an this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the α-glucosidase enzyme and pNPG in the phosphate buffer.

-

In a 96-well plate, add a small volume of the test compound solution at various concentrations.

-

Add the α-glucosidase solution to each well and incubate for a short period (e.g., 5 minutes at 37 °C).

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the Na₂CO₃ solution.

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined.

Visualizations

The following diagrams illustrate key aspects of the synthesis and application of this compound.

References

- 1. In vitro α-glucosidase inhibitory assay [protocols.io]

- 2. Buy this compound (EVT-329281) | 16982-21-1 [evitachem.com]

- 3. This compound | C4H7NO2S | CID 2733398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16982-21-1 | Benchchem [benchchem.com]

- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Thiooxamic acid ethyl ester | Amines | Ambeed.com [ambeed.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl Thiooxamate

Introduction

This compound (CAS No. 16982-21-1) is a versatile organic compound that serves as a crucial intermediate in modern organic synthesis.[1][2] With the molecular formula C4H7NO2S, this yellow crystalline solid is particularly valued in heterocyclic chemistry for the synthesis of various nitrogen- and sulfur-containing ring systems, which are fundamental building blocks for many pharmaceuticals and agrochemicals.[1][3] Its unique bifunctional nature, possessing both a thioamide and an ester group, allows for diverse reactivity, making it a valuable tool for chemists in drug discovery and materials science.[3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols.

Physical and Chemical Properties

This compound is typically a yellow crystalline powder or needles.[2][4] It is soluble in chloroform (B151607) and other organic solvents, as well as in water.[4][5] For storage, it should be kept in a cool, dry, and dark place, sealed from moisture.[6][7] While some sources suggest room temperature storage, others recommend freezer (-20°C) conditions for long-term stability.[4][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16982-21-1 | [4][6][9] |

| Molecular Formula | C4H7NO2S | [6][9][10] |

| Molecular Weight | 133.17 g/mol | [6][9][10] |

| Appearance | Yellow Crystalline Powder / Needles | [4] |

| Melting Point | 62-65 °C | [2][7][11] |

| Boiling Point | 199.2 ± 23.0 °C (Predicted) | [7] |

| Solubility | Soluble in chloroform (25 mg/mL) | [4][5] |

| pKa | 11.31 ± 0.29 (Predicted) | [4] |

| InChI Key | YMBMCMOZIGSBOA-UHFFFAOYSA-N | [3][12] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its thioamide and ester functional groups.[3] The thioamide group confers both nucleophilic and electrophilic properties. The lone pairs on the nitrogen and sulfur atoms allow for nucleophilic attack, while the thiocarbonyl carbon (C=S) is electrophilic.[3]

Role in Organic Synthesis

This compound is a key building block for synthesizing heterocyclic compounds, most notably thiazole (B1198619) derivatives through condensation reactions with aldehydes or ketones.[1][3] It serves as a valuable reagent for introducing both nitrogen and sulfur atoms into a target molecule in a controlled manner.[3]

Coordination Chemistry

As a ligand, this compound can act as a bidentate chelating agent, coordinating with metal ions through two of its atoms.[3] The most common coordination modes involve the sulfur atom of the thiocarbonyl group and either the nitrogen of the amino group (S,N-coordination) or the oxygen of the carbonyl group (S,O-coordination), forming a stable chelate ring with the metal center.[3]

Below is a diagram illustrating the general reactivity of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 16982-21-1 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CAS 16982-21-1 | this compound - Synblock [synblock.com]

- 7. This compound | 16982-21-1 [chemicalbook.com]

- 8. This compound | 16982-21-1 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C4H7NO2S | CID 2733398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 16982-21-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. This compound(16982-21-1) IR Spectrum [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl Thiooxamate

Abstract

This compound (CAS No. 16982-21-1) is a versatile organic intermediate with significant applications in heterocyclic chemistry, medicinal chemistry, and materials science.[1][2] Its unique molecular structure, featuring both an ethyl ester and a thioamide functional group, dictates its chemical reactivity and utility as a building block for more complex molecules, including functionalized bithiazoles and other pharmacologically relevant scaffolds.[2][3][4] This document provides a comprehensive technical overview of the molecular structure, bonding characteristics, and spectroscopic properties of this compound, supported by experimental data and computational analysis. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their scientific endeavors.

Molecular Structure and Conformation

This compound, with the molecular formula C₄H₇NO₂S, consists of a central two-carbon backbone.[5][6] One carbon is part of a carbonyl group ester-linked to an ethoxy moiety, while the adjacent carbon is a thiocarbonyl center bonded to a primary amine group. This arrangement of a thioamide group next to an ester group is central to its reactivity.[4]

The molecule's conformation is primarily defined by the rotation around the single bond connecting the carbonyl and thiocarbonyl carbons.[7] This rotation influences the spatial arrangement of the functional groups. The thioamide group [C(=S)NH₂] itself exhibits a degree of planar character due to the partial double-bond nature of the C-N bond, a result of resonance.[7]

Bonding Characteristics

The bonding in this compound is characterized by a combination of covalent interactions and resonance effects, particularly within the thioamide moiety.

-

Thioamide Group: The C=S and C-N bonds are of particular interest. The lone pair of electrons on the nitrogen atom can delocalize onto the thiocarbonyl group. This resonance reduces the double-bond character of the C=S bond and imparts a partial double-bond character to the C-N bond, leading to restricted rotation and a more planar arrangement of the S-C-N-H atoms.[7]

-

Ligand Potential: The presence of nitrogen, sulfur, and oxygen atoms with lone pairs of electrons makes this compound an effective bidentate ligand in coordination chemistry.[7] It can coordinate with a central metal ion in two primary modes:

Upon coordination to a metal ion, shifts in the vibrational frequencies of the C=S and N-H groups are observed in the IR spectrum, indicating a change in their bond order.[7]

Quantitative Data and Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the detailed structure and bonding of this compound. The following tables summarize key quantitative data from Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy, as well as from computational studies.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [7]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.37 | Triplet | -CH₃ (Ethyl group) |

| ¹H | ~4.34 | Quartet | -CH₂- (Ethyl group) |

| ¹H | 7.49 - 8.43 | Broad Multiplet | -NH₂ (Amine protons) |

| ¹³C | ~14.1 | - | -CH₃ (Ethyl group) |

| ¹³C | ~61.8 | - | -CH₂- (Ethyl group) |

| ¹³C | ~170.5 | - | C=O (Carbonyl carbon) |

| ¹³C | ~196.2 | - | C=S (Thiocarbonyl carbon) |

Note: The broadness of the -NH₂ signal suggests the influence of hydrogen bonding or chemical exchange processes.[7]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups.[8][9]

Table 2: Experimental Vibrational Frequencies for this compound [7]

| Experimental IR Peak (cm⁻¹) | Experimental Raman Peak (cm⁻¹) | Probable Assignment |

| 3289 | 3292 | N-H stretch |

| 3180 | 3182 | N-H stretch |

| 2982 | 2983 | C-H stretch (ethyl) |

| 2939 | 2940 | C-H stretch (ethyl) |

| 1718 | 1716 | C=O stretch |

| 1604 | 1604 | N-H bend |

| 1445 | 1447 | C-H bend (ethyl) |

| 1251 | 1253 | C=S stretch |

| 1018 | 1020 | C-O stretch (ester) |

Note: The positions of the C=O and C=S stretching bands can be influenced by factors such as solvent and physical state due to hydrogen bonding.[7]

Computational Data

Density Functional Theory (DFT) calculations are powerful tools for predicting molecular geometry and complementing experimental data.[7]

Table 3: Predicted Key Bond Lengths in this compound from Theoretical Calculations [7]

| Bond Feature | Predicted Bond Length (Å) | Structural Implication |

| C=O | ~1.21 | Highly polarized carbonyl group, acting as an electrophilic site and hydrogen-bond acceptor. |

| C=S | ~1.68 | Thiocarbonyl group, which can act as a nucleophilic site and has metal chelation capabilities. |

| C(=S)–N | ~1.33 | Exhibits partial double-bond character, leading to a planar thioamide group with restricted rotation. |

Data is based on theoretical calculations for this compound and related thiooxamates.[7]

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoformate

This procedure details a common and high-yielding method for synthesizing this compound.[3][10]

Materials:

-

Ethyl cyanoformate ([(cyanoformyl)oxy]ethane) (25 g, 0.25 mol)

-

Triethylamine (B128534) (1 mL)

-

Diethyl ether (200 mL)

-

Hydrogen sulfide (B99878) (H₂S) gas

-

1N Hydrochloric acid (HCl) solution (200 mL)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve ethyl cyanoformate (25 g) and triethylamine (1 mL) in diethyl ether (200 mL) in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Bubble H₂S gas through the solution for 2 hours at 0°C.

-

After the addition of H₂S is complete, allow the reaction mixture to stir at room temperature overnight.

-

Purge the reaction system with nitrogen (N₂) gas to remove any residual H₂S.

-

Add 1N HCl solution (200 mL) to the mixture and continue stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with brine and dry it over anhydrous MgSO₄.

-

Remove the desiccant by filtration and evaporate the solvent under reduced pressure.

-

The resulting product is this compound as a yellow solid (yield: 32 g, 95%).[3][10]

Characterization:

-

¹H NMR (400 MHz, Chloroform-d): δ 1.37 (t, J = 7.14 Hz, 3H), 4.34 (q, J = 7.14 Hz, 2H), 7.49-8.43 (m, 2H).[3][10]

-

LC-MS (ESI): m/z 134 (M + H)⁺.[3]

Analytical Methodologies

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as CDCl₃, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS).

-

Vibrational Spectroscopy:

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The solid sample is placed directly on the ATR crystal for analysis.[7]

-

Raman Spectroscopy: FT-Raman spectra are recorded using a spectrometer with a laser excitation source (e.g., 1064 nm). The solid sample is placed in a suitable holder for analysis.[7][11]

-

-

X-ray Crystallography: For an unambiguous determination of the solid-state molecular structure, single-crystal X-ray diffraction is the definitive technique. This method provides precise bond lengths, bond angles, and conformational details of the molecule in the crystal lattice.[7]

Visualizations of Structure and Reactivity

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's structure and synthesis.

Caption: Synthetic workflow for this compound.

Caption: Resonance in the thioamide functional group.

Caption: Bidentate coordination modes of this compound.

Conclusion

This compound is a molecule of significant interest due to its unique structural features, which include a thioamide and an ethyl ester group. Its bonding is characterized by resonance within the thioamide moiety, leading to a partially planar structure and distinct spectroscopic signatures. The presence of multiple heteroatoms with lone pairs confers important ligand properties, enabling it to form stable chelate complexes with metal ions. The comprehensive data and protocols provided in this guide offer a foundational resource for researchers leveraging this compound in synthetic chemistry, drug discovery, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 16982-21-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 16982-21-1 | this compound - Synblock [synblock.com]

- 7. This compound | 16982-21-1 | Benchchem [benchchem.com]

- 8. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound | C4H7NO2S | CID 2733398 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Functional Groups of Ethyl Thiooxamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiooxamate (CAS No. 16982-21-1) is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of sulfur and nitrogen-containing heterocyclic compounds.[1][2] Its unique structural features, comprising a thioamide and an ester functional group, impart a rich and varied reactivity profile. This guide provides a comprehensive overview of the reactivity, functional groups, and synthetic applications of this compound, supported by experimental data and protocols.

Physicochemical and Spectroscopic Properties

This compound is a yellow crystalline solid with a melting point in the range of 62-65 °C.[3] A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₂S | [4] |

| Molecular Weight | 133.17 g/mol | [4] |

| CAS Number | 16982-21-1 | [4] |

| Appearance | Yellow Crystalline Powder | [3] |

| Melting Point | 62-65 °C | [3] |

| pKa (Predicted) | 11.31 ± 0.29 | [3] |

| Solubility | Soluble in chloroform | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| Infrared (IR) | ~3200–3400 | N-H stretch | [1] |

| ~1700 | C=O stretch | [1] | |

| ~1350 | C-N vibration | [1] | |

| ~1250 | C=S stretch | [1] | |

| Raman | 3292 | N-H stretch | [1] |

| 3182 | N-H stretch | [1] | |

| 2983 | C-H stretch (ethyl) | [1] | |

| ¹H NMR (CDCl₃) | 1.37 (t) | -CH₃ | [1][5] |

| 4.34 (q) | -CH₂- | [1][5] | |

| 7.49-8.43 (br m) | -NH₂ | [1][5] | |

| ¹³C NMR (CDCl₃) | 14.1 | -CH₃ | [1] |

| 61.8 | -CH₂- | [1] | |

| 170.5 | C=O | [1] | |

| 196.2 | C=S | [1] | |

| Mass Spectrometry (ESI) | 134 [M+H]⁺ | Protonated Molecular Ion | [3][5] |

Functional Groups and Reactivity

The reactivity of this compound is dictated by the interplay of its two key functional groups: the thioamide and the ethyl ester. This bifunctionality allows it to act as both a nucleophile and an electrophile.

Caption: Functional groups and reactivity sites of this compound.

Thioamide Group

The thioamide functionality is the primary source of this compound's rich reactivity.

-

Nucleophilicity: The nitrogen and sulfur atoms possess lone pairs of electrons, making them nucleophilic centers.[1] The sulfur atom, being larger and more polarizable, is a soft nucleophile, while the nitrogen is a hard nucleophile. This allows for selective reactions with different types of electrophiles. Thioamides are generally more reactive towards electrophiles than their amide counterparts.[6]

-

Electrophilicity: The carbon atom of the thiocarbonyl group (C=S) is electrophilic and susceptible to attack by nucleophiles.[1]

-

Acidity: The N-H protons of the thioamide are more acidic than those of a corresponding amide, with a pKa difference of about 6 units for thioamides in general.[6] This increased acidity facilitates deprotonation and subsequent reactions.

Ethyl Ester Group

The ethyl ester group also contributes to the molecule's reactivity.

-

Electrophilicity: The carbonyl carbon (C=O) is an electrophilic site, although generally less reactive than the thiocarbonyl carbon. It can undergo nucleophilic acyl substitution reactions, such as hydrolysis or amidation, typically under more forcing conditions.

-

Electron-Withdrawing Nature: The ester group is electron-withdrawing, which influences the reactivity of the adjacent thioamide group.[1]

Key Reactions and Synthetic Applications

This compound is a versatile precursor for the synthesis of various heterocyclic systems, most notably thiazoles. It also participates in alkylation, acylation, and cycloaddition reactions.

Synthesis of this compound

One common laboratory synthesis involves the reaction of ethyl cyanoformate with hydrogen sulfide (B99878) in the presence of a base.[3]

Caption: Synthesis of this compound from ethyl cyanoformate.

Hantzsch Thioazole Synthesis

A cornerstone application of this compound and related thioamides is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation with an α-haloketone.[1][7]

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Alkylation Reactions

The nucleophilic nitrogen and sulfur atoms can be alkylated using alkyl halides. The regioselectivity (N- vs. S-alkylation) can be influenced by the nature of the alkylating agent and the reaction conditions. Hard electrophiles tend to react at the nitrogen atom, while soft electrophiles favor the sulfur atom.

Cycloaddition Reactions

The thiocarbonyl group of this compound can participate in cycloaddition reactions, for instance, [3+2] cycloadditions with activated alkynes or alkenes, leading to the formation of five-membered heterocyclic rings. This is a powerful method for constructing complex molecular scaffolds.

Coordination Chemistry

This compound can act as a bidentate ligand, coordinating to metal ions through its sulfur and nitrogen (S,N-coordination) or sulfur and oxygen (S,O-coordination) atoms to form stable chelate rings.[1] This property is of interest in the development of new metal-based catalysts and materials.

Caption: Coordination modes of this compound with a metal ion.

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoformate

This procedure is adapted from established methods.[3]

Materials:

-

Ethyl cyanoformate (25 g, 0.25 mol)

-

Triethylamine (1 ml)

-

Diethyl ether (200 ml)

-

Hydrogen sulfide (gas)

-

1N Hydrochloric acid (200 ml)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve ethyl cyanoformate (25 g) and triethylamine (1 ml) in diethyl ether (200 ml) in a flask equipped with a gas inlet and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble hydrogen sulfide gas through the solution for 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Purge the system with nitrogen gas.

-

Add 1N HCl (200 ml) and continue stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent under reduced pressure to yield this compound as a yellow solid.

-

Expected Yield: ~95%.[3]

General Procedure for Hantzsch Thiazole Synthesis

This is a general procedure that can be adapted for reactions of this compound with various α-haloketones.[7]

Materials:

-

This compound (1 equivalent)

-

α-Haloketone (1 equivalent)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the α-haloketone to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its bifunctional nature, with both nucleophilic and electrophilic centers, allows for a wide range of chemical transformations. It is a key precursor for the synthesis of thiazoles and other heterocyclic compounds of interest in medicinal chemistry and materials science. A thorough understanding of its reactivity and functional groups, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. This compound | 16982-21-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 16982-21-1 [chemicalbook.com]

- 4. This compound | C4H7NO2S | CID 2733398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

Ethyl Thiooxamate: A Linchpin in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiooxamate (CAS No. 16982-21-1), also known as ethyl 2-amino-2-thioxoacetate, is a versatile bifunctional reagent that has emerged as a crucial precursor in medicinal chemistry.[1][2] Its unique structure, featuring a reactive thioamide and an ester functional group, makes it an invaluable building block for the synthesis of a diverse array of heterocyclic compounds, many of which are scaffolds for potent therapeutic agents.[3] This guide provides a comprehensive overview of this compound's synthesis, reactivity, and its application in the development of novel pharmaceuticals, supported by experimental protocols and quantitative data.

Physicochemical Properties and Data

This compound is a yellow crystalline solid with properties that make it a reliable reagent in organic synthesis.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 16982-21-1 | [5] |

| Molecular Formula | C₄H₇NO₂S | [5] |

| Molecular Weight | 133.17 g/mol | [5] |

| Appearance | Light yellow to orange powder/crystal | [6] |

| Melting Point | 62.0 to 66.0 °C | [6] |

| Purity | >98.0% | [6] |

| Solubility | Soluble in methanol (B129727) and other polar solvents. | [5] |

Synthesis of this compound

The preparation of this compound can be achieved through several reliable methods. The most common routes involve the thionation of an oxamate (B1226882) precursor or the reaction of an ethyl cyanoformate with a sulfur source.

Method 1: Thionation using Lawesson's Reagent

A prevalent method involves the reaction of ethyl 2-amino-2-oxoacetate with Lawesson's Reagent. This approach provides the target compound in good yield.[2]

Method 2: From Ethyl Cyanoformate

Another efficient synthesis involves the reaction of ethyl cyanoformate with hydrogen sulfide (B99878) gas in the presence of a base catalyst like triethylamine (B128534). This method is notable for its high yield.[7]

Experimental Protocol: Synthesis of this compound from Ethyl Cyanoformate[8]

This protocol details a high-yield synthesis of this compound.

Materials:

-

Ethyl cyanoformate ([(cyanocarbonyl)oxy]ethane)

-

Triethylamine

-

Diethyl ether

-

Hydrogen sulfide (H₂S) gas

-

1N Hydrochloric acid (HCl) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 ml) in diethyl ether (200 ml) in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Bubble H₂S gas through the solution for 2 hours.

-

After the addition of H₂S is complete, allow the mixture to stir at room temperature overnight.

-

Purge the reaction system with nitrogen (N₂) gas to remove any residual H₂S.

-

Add 1N HCl solution (200 ml) to the reaction mixture and continue stirring for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter to remove the desiccant and evaporate the solvent under reduced pressure.

-

The resulting yellow solid is this compound (yield: 32 g, 95%).[7]

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the differential reactivity of its nucleophilic nitrogen and sulfur atoms and the electrophilic carbon atoms of the thiocarbonyl and ester groups.[2] This allows for a wide range of chemical transformations, making it a sought-after precursor for bioactive molecules.[2]

Caption: Reactive sites of this compound.

Synthesis of Thiazole (B1198619) Derivatives

One of the most significant applications of this compound is in the Hantzsch thiazole synthesis. It readily undergoes condensation and cyclization with α-haloketones to produce a variety of substituted thiazole-2-carboxylates.[1][2] These thiazole scaffolds are present in numerous FDA-approved drugs and are investigated for a wide range of biological activities.[8][9]

Caption: Workflow for thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This one-pot procedure is an efficient method for synthesizing a key thiazole intermediate, which can be further modified.[10]

Materials:

-

Ethyl acetoacetate (B1235776)

-

N-bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (10.5 g, 0.06 mol).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material disappears.

-

Add thiourea (3.80 g, 0.05 mol) to the mixture.

-

Heat the reaction mixture to 80°C for 2 hours.

-

Cool the mixture, and collect the resulting precipitate by filtration.

-

Wash the filter cake with water (3 x 100 mL).

-

Recrystallize the solid from ethyl acetate (B1210297) and dry to yield the target compound (yield: 6.70 g, 72.0%).[10]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Thiazole derivatives synthesized from this compound have been evaluated for their anticancer properties.[8] Molecular docking studies have suggested strong binding affinities of these compounds to target proteins involved in cancer progression.[5]

| Compound Type | Cell Line | IC₅₀ (µM) | Reference(s) |

| Thiazole-based heterocycles | MCF-7 (Breast) | 0.93 - 3.73 | [11] |

| Thiazole-based heterocycles | HCT-116 (Colorectal) | Varies | [8] |

| Thiazole-based heterocycles | HepG-2 (Liver) | Varies | [8] |

| Thiosemicarbazones | MCF-7 (Breast) | 39.0 - 43.4 | [12] |

| Thiosemicarbazones | MDA-MB-231 (Breast) | 35.1 - 35.9 | [12] |

Antimicrobial Activity

Heterocyclic compounds derived from this compound have shown in vitro activity against various pathogens, including Gram-positive and Gram-negative bacteria, and fungi like Candida albicans.[5]

| Compound Type | Organism | MIC (mg/L) | Reference(s) |

| Thiophene (B33073) Derivatives | Col-R A. baumannii | 16 - 32 (MIC₅₀) | [13] |

| Thiophene Derivatives | Col-R E. coli | 8 - 32 (MIC₅₀) | [13] |

Note: Data for thiophene derivatives are included to illustrate the potential of related sulfur-containing heterocycles.

Enzyme Inhibition

Derivatives of this compound are also explored as enzyme inhibitors, particularly for managing diabetes. They have shown significant inhibition against α-glucosidase, an enzyme crucial for carbohydrate digestion.[5] Slowing down this enzyme helps manage postprandial hyperglycemia.[14]

Caption: α-Glucosidase inhibition by derivatives.

| Compound Type | Enzyme | IC₅₀ (µM) | Reference(s) |

| Thiazole Derivatives | α-glucosidase | 6.2 - 38.6 | [15] |

| Phenyl carbamoyl (B1232498) methoxy (B1213986) thiosemicarbazones | α-glucosidase | 23.95 - 95.65 | [16] |

| Pyridazine-triazole Derivatives | α-glucosidase | 1.7 | [14] |

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, providing a reliable and versatile platform for the synthesis of diverse heterocyclic structures. Its straightforward synthesis and predictable reactivity enable the construction of complex molecules with significant therapeutic potential, particularly in the fields of oncology, infectious diseases, and metabolic disorders. The continued exploration of new synthetic methodologies and the biological evaluation of its derivatives promise to further solidify the importance of this compound in the drug discovery and development pipeline.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 16982-21-1 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 5. Buy this compound (EVT-329281) | 16982-21-1 [evitachem.com]

- 6. This compound | 16982-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 16982-21-1 [chemicalbook.com]

- 8. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Ethyl Thiooxamate: A Technical Guide to Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl thiooxamate (C₄H₇NO₂S), a bifunctional reagent featuring both a thioamide and an ester group, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique reactivity allows for the construction of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, many of which are scaffolds of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the application of this compound in the synthesis of key heterocyclic systems, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Condensation

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. This reaction involves the cyclocondensation of a thioamide (in this case, this compound) with an α-halocarbonyl compound, typically an α-bromoketone. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

The general workflow for this synthesis is depicted below.

This method allows for the synthesis of a diverse range of ethyl 4-arylthiazole-2-carboxylates, which are important intermediates for various biologically active compounds. The reaction is generally high-yielding and tolerates a variety of substituents on the aryl ring of the phenacyl bromide.

Quantitative Data for Thiazole Synthesis

The following table summarizes the yields for the synthesis of various ethyl 4-arylthiazole-2-carboxylates from the reaction of a thioamide with substituted phenacyl bromides, demonstrating the versatility of the Hantzsch synthesis.

| Entry | α-Haloketone Substituent (Ar) | Thioamide | Product | Yield (%) | Reference |

| 1 | 4-Isopropylphenyl | Ethyl (2-carbamothioylphenyl)carbamate | Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate | 51 | [1] |

| 2 | 3-Nitrophenyl | Ethyl (2-carbamothioylphenyl)carbamate | Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate | 74 | [1] |

| 3 | 4-Bromophenyl | This compound | Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate | - | [2] |

| 4 | Phenyl | Thiourea | 2-Amino-4-phenylthiazole | 99 | [3] |

| 5 | 4-Phenoxyphenyl | Thiourea | 4-(4-Phenoxyphenyl)thiazol-2-amine | - | [4] |

Note: Yields are based on analogous reactions and demonstrate the general efficiency of the Hantzsch synthesis. A specific yield for the reaction with this compound and 4-bromophenacyl bromide was not detailed in the cited literature but is expected to be moderate to high.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

This protocol is adapted from established Hantzsch synthesis procedures.[1][2]

Materials:

-

This compound

-

2-Bromo-1-(4-bromophenyl)ethan-1-one (4-Bromophenacyl bromide)

-

Ethanol (B145695) (95%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol) in 50 mL of 95% ethanol.

-

Add the 4-bromophenacyl bromide (10 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Basify the solution with a saturated aqueous solution of NaHCO₃ to neutralize the hydrobromic acid formed during the reaction. This will precipitate the crude product.

-

Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with water.

-

Dry the isolated solid in vacuo to yield the crude ethyl 4-(4-bromophenyl)thiazole-2-carboxylate.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pale-yellow crystalline solid.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

This compound also serves as a precursor for the synthesis of 1,2,4-triazole heterocycles. A common synthetic strategy involves a two-step process: first, the conversion of the ester functionality of this compound into a thioacylhydrazide by reaction with hydrazine (B178648) hydrate (B1144303), followed by cyclization to form the triazole ring. This cyclization can be achieved under basic conditions, leading to the formation of 3-substituted-1,2,4-triazole-5-thiones.

The logical workflow for this transformation is outlined below.

This pathway provides access to triazole-thiones, which are versatile intermediates themselves and are known to exhibit a range of biological activities.

Quantitative Data for 1,2,4-Triazole-Thione Synthesis

The following table presents data for the synthesis of 1,2,4-triazole-5-thione derivatives from substituted hydrazides and isothiocyanates, a reaction analogous to the proposed cyclization of the thioacylhydrazide intermediate derived from this compound.

| Entry | Hydrazide | Isothiocyanate | Product | Yield (%) | Reference |

| 1 | 4-Hydroxybenzohydrazide | Allyl isothiocyanate | 4-Allyl-3-(4-hydroxyphenyl)-1,2,4-triazole-5-thione | 86 | [5] |

| 2 | 4-Hydroxybenzohydrazide | Ethyl isothiocyanate | 4-Ethyl-3-(4-hydroxyphenyl)-1,2,4-triazole-5-thione | 80 | [5] |

| 3 | Benzohydrazide | Phenyl isothiocyanate | 3,4-Diphenyl-1,2,4-triazole-5-thione | - | [5] |

Detailed Experimental Protocol: Synthesis of 3-Mercapto-1,2,4-triazole derivative

This protocol is a representative procedure based on the reaction of esters with hydrazine followed by alkaline cyclization of the resulting intermediate.[5][6][7]

Part A: Synthesis of Thiooxamic Hydrazide Intermediate

Materials:

-

This compound

-

Hydrazine hydrate (99%)

-

Ethanol (absolute)

Procedure:

-

Dissolve this compound (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (25 mmol, 2.5 equivalents) to the solution.[7]

-

Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture. The thiooxamic hydrazide intermediate may precipitate upon cooling. If not, the solvent can be removed under reduced pressure to obtain the crude product.

Part B: Synthesis of 3-Substituted-1,2,4-triazole-5-thione

Materials:

-

Thiooxamic hydrazide intermediate (from Part A)

-

Sodium hydroxide (B78521) (4N aqueous solution)

-

Hydrochloric acid (concentrated)

-

Ethanol

Procedure:

-

Take the crude thiooxamic hydrazide (from Part A) and suspend it in a 4N aqueous solution of sodium hydroxide.[5]

-

Heat the mixture to reflux for approximately 6 hours.

-

After reflux, cool the reaction mixture in an ice bath.

-

Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The 1,2,4-triazole-5-thione product will precipitate out of the solution.

-

Collect the solid product by filtration, wash it with cold water, and then recrystallize from ethanol to obtain the purified product.

Conclusion

This compound is a highly effective and adaptable reagent for the synthesis of medicinally relevant heterocyclic compounds. The Hantzsch reaction with α-haloketones provides a direct and high-yielding route to functionalized thiazoles. Furthermore, a straightforward two-step sequence involving reaction with hydrazine and subsequent base-catalyzed cyclization offers a reliable pathway to 1,2,4-triazole-5-thiones. The protocols and data presented herein underscore the utility of this compound for researchers and professionals engaged in synthetic organic chemistry and drug development, providing a solid foundation for the exploration of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

historical applications of Ethyl thiooxamate in chemistry

An In-depth Technical Guide on the Historical Applications of Ethyl Thiooxamate in Chemistry

Abstract

This compound (CAS No. 16982-21-1) is a bifunctional reagent that has historically served as a versatile and crucial building block in organic chemistry. Its unique structure, possessing both a reactive thioamide and an ester functional group, has made it an invaluable intermediate in the synthesis of a wide array of complex molecules.[1][2] This technical guide provides a comprehensive overview of the historical applications of this compound, with a focus on its pivotal role in the development of methodologies for constructing nitrogen- and sulfur-containing heterocyclic systems.[1] Key historical synthesis methods for the compound are detailed, along with its core reactivity principles. Furthermore, its significant applications in medicinal chemistry as a precursor to bioactive compounds and in coordination chemistry as a bidentate ligand are explored. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and logical workflows to illustrate the compound's historical significance and utility.

Introduction

This compound, with the molecular formula C₄H₇NO₂S, is an organic compound that has been a subject of interest in synthetic chemistry for decades.[3] The molecule's utility is derived from its dual functionality: a nucleophilic amino group and a reactive thiocarbonyl group, combined with an electrophilic ester moiety.[1] This arrangement allows it to participate in a diverse range of chemical transformations, including condensations, cyclizations, and cycloadditions.[1][4]

Historically, the primary application of this compound has been in heterocyclic chemistry, where it serves as a reliable reagent for introducing nitrogen and sulfur atoms into cyclic frameworks in a controlled manner.[1] These heterocyclic structures, particularly thiazoles and their derivatives, form the core scaffolds of numerous pharmaceuticals, agrochemicals, and specialty materials, underscoring the compound's foundational importance in these fields.[1][5]

Historical Synthesis of this compound

The preparation of this compound itself has been approached through several key historical methods, each offering a distinct pathway to this important intermediate.

Synthesis from Ethyl Cyanoformate and Hydrogen Sulfide (B99878)

One of the well-documented early methods involves the reaction of ethyl cyanoformate with hydrogen sulfide gas in the presence of a base.[1][6] This method provides a high yield of the desired product.

Experimental Protocol: [(Cyanoformyl)oxy]ethane (ethyl cyanoformate) (25 g, 0.25 mol) is dissolved in ether (200 ml) with triethylamine (B128534) (1 ml) and the solution is cooled to 0°C.[6] Hydrogen sulfide (H₂S) gas is bubbled through the solution for 2 hours. The mixture is then stirred overnight at room temperature. The system is purged with N₂ gas, and 1N HCl solution (200 ml) is added, followed by stirring for 30 minutes. The product is extracted with ether, and the organic layer is washed with brine and dried over anhydrous MgSO₄.[6] Evaporation of the solvent under reduced pressure yields this compound as a yellow solid.[6]

Quantitative Data:

| Reactant | Moles | Starting Mass/Volume | Product | Yield |

|---|---|---|---|---|

| Ethyl Cyanoformate | 0.25 mol | 25 g | This compound | 95% (32 g)[6] |

| Triethylamine | - | 1 ml | ||

| Ether | - | 200 ml |

| 1N HCl | - | 200 ml | | |

References

Ethyl Thiooxamate: A Scrutiny of its Anticancer Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl thiooxamate, a molecule featuring both a thioamide and an ester functional group, has garnered interest within medicinal chemistry as a versatile scaffold for the synthesis of heterocyclic compounds with potential therapeutic applications. While direct and extensive research on this compound as a standalone anticancer agent is limited in publicly available literature, its derivatives and structurally related compounds, particularly isothiocyanates, have demonstrated notable cytotoxic and apoptotic effects against various cancer cell lines. This technical guide consolidates the existing, albeit indirect, evidence for the anticancer potential of this compound, details the standard experimental protocols for its evaluation, and explores the putative signaling pathways it may modulate. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and its analogs in oncology.

Introduction

This compound (CAS 16982-21-1) is recognized primarily as a precursor in the synthesis of various heterocyclic compounds, including thiazoles and triazines, which are core structures in many biologically active molecules.[1][2] The presence of a reactive thioamide group makes it a valuable building block for creating diverse chemical libraries for drug discovery.[3] While its direct application as an anticancer agent is not yet established, the anticancer activities of its derivatives suggest that the this compound moiety could serve as a pharmacophore. For instance, derivatives of this compound have been investigated for the chemotherapeutic treatment of breast cancer, with molecular docking studies indicating strong binding affinities to target proteins involved in cancer progression.[4] This guide will synthesize the available data on this compound's derivatives and related isothiocyanates to build a case for its potential as a subject for anticancer drug development.

Quantitative Data on Anticancer Activity of Related Compounds

Table 1: Cytotoxicity of this compound Derivatives and Related Isothiocyanates

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Ethyl-4-isothiocyanatobutanoate (E-4IB) | TK6 (mismatch repair-proficient) | 4 | [5] |

| Ethyl-4-isothiocyanatobutanoate (E-4IB) | MT1 (mismatch repair-deficient) | 8 | [5] |

| 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) | SMS-KCNR (neuroblastoma) | 2.5-5.0 | [6] |

| 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) | SK-N-SH (neuroblastoma) | 2.5-5.0 | [6] |

| 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) | SH-SY5Y (neuroblastoma) | 2.5-5.0 | [6] |

| 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) | IMR-32 (neuroblastoma) | 2.5-5.0 | [6] |

| Acylated ester derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | MCF-7 (breast cancer) | 23.2 | [7][8] |

| Acylated ester derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | HepG-2 (liver cancer) | >95.9 | [7][8] |

Experimental Protocols

To rigorously assess the anticancer potential of this compound, a series of standardized in vitro assays are required. The following protocols are detailed methodologies for key experiments that would be essential in such an evaluation.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with this compound at various concentrations for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are yet to be elucidated, the mechanisms of action of related isothiocyanates suggest potential targets. Isothiocyanates are known to induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[9][10]

A study on ethyl-4-isothiocyanatobutanoate (E-4IB) demonstrated the induction of apoptosis through DNA damage, leading to the upregulation of p53 and p21.[5] Furthermore, isothiocyanates have been shown to induce apoptosis via the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane and the regulation of Bcl-2 family proteins.[11]

Based on this, it is plausible that this compound could exert its anticancer effects through similar mechanisms.

Conclusion and Future Directions

This compound represents an intriguing starting point for the development of novel anticancer agents. Although direct evidence of its efficacy is currently sparse, the demonstrated anticancer activities of its derivatives and related isothiocyanates provide a compelling rationale for its further investigation. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of its cytotoxic and apoptotic properties. Future research should focus on synthesizing a library of this compound derivatives and screening them against a panel of cancer cell lines to establish structure-activity relationships. Mechanistic studies, including the elucidation of specific molecular targets and signaling pathways, will be crucial in advancing our understanding of how this chemical scaffold can be optimized for therapeutic benefit. In vivo studies using animal models will also be essential to validate the preclinical efficacy and safety of any promising lead compounds.

References

- 1. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effect of Escitalopram/Etoposide Combination on Etoposide-Resistant Lung Cancer [mdpi.com]

- 4. Buy this compound (EVT-329281) | 16982-21-1 [evitachem.com]

- 5. Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Indole Ethyl Isothiocyanates on Proliferation, Apoptosis and MAPK Signaling in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl Thiooxamate: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract